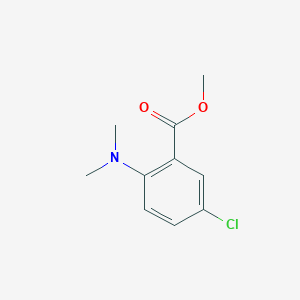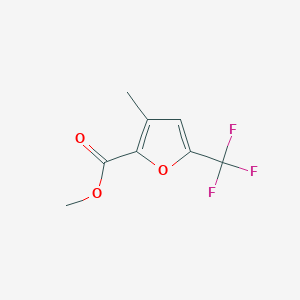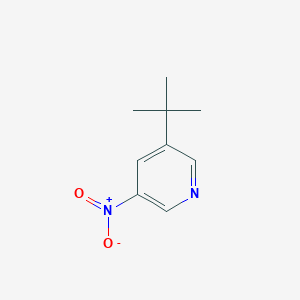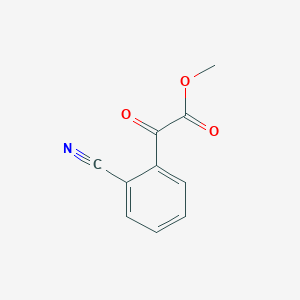![molecular formula C6H10O2 B13019077 ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B13019077.png)
((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic organic compound with the molecular formula C7H12O. It is characterized by a unique oxabicyclohexane structure, which includes an oxygen atom integrated into the bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides high yields and diastereoselectivities, making it a practical route for synthesizing the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic structures. Its unique structure makes it a valuable building block for creating novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Its bicyclic structure can interact with various biological targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial chemicals. It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
- 3-azabicyclo[3.1.0]hexane derivatives
Comparison: ((1R,3r,5S)-rel-6-Oxabicyclo[3.1.0]hexan-3-yl)methanol is unique due to the presence of an oxygen atom in its bicyclic structure, which differentiates it from other similar compounds like (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol that lacks the oxygen atom. This oxygen atom can significantly influence the compound’s reactivity and interaction with biological targets .
Conclusion
This compound is a compound with a unique bicyclic structure that offers various applications in organic synthesis, medicinal chemistry, and industrial chemistry. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-3-4-1-5-6(2-4)8-5/h4-7H,1-3H2/t4?,5-,6+ |
InChI Key |
ZWMXHPOWONDHGL-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CC1CO |
Canonical SMILES |
C1C(CC2C1O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
![cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B13019010.png)
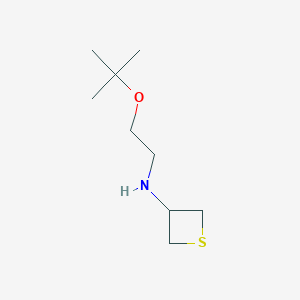
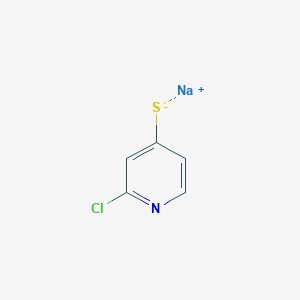
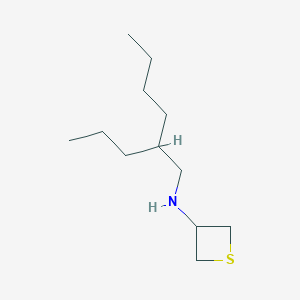
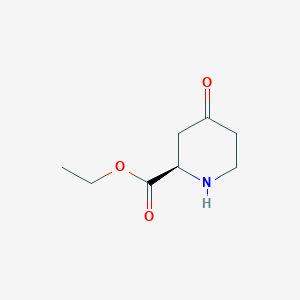
![4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13019045.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13019053.png)
